N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride
Description
N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride is a synthetic small molecule characterized by a benzyl-substituted piperazine ring linked via a sulfonyl ethyl chain to a phenylacetamide core. The compound’s structure integrates key pharmacophores: the piperazine moiety (common in CNS-targeting drugs), a sulfonyl group (imparting polarity and stability), and a phenylacetamide backbone (associated with ligand-receptor interactions).
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S.ClH/c25-21(17-19-7-3-1-4-8-19)22-11-16-28(26,27)24-14-12-23(13-15-24)18-20-9-5-2-6-10-20;/h1-10H,11-18H2,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGKDJCPDYOAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-arylpiperazines, are known to interact with various receptors and enzymes
Mode of Action
Based on its structural similarity to other n-arylpiperazines, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biological Activity
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a benzylpiperazine moiety linked through a sulfonyl group to an ethyl chain, which is further connected to a phenylacetamide structure. Its IUPAC name is (E)-3-phenyl-N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]prop-2-enamide, and it has a molecular weight of 408.6 g/mol .
This compound exhibits its biological effects primarily through interaction with various molecular targets:
- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, it enhances cholinergic neurotransmission, which is crucial for cognitive functions and memory .
- Anticancer Properties : Research indicates that derivatives of phenylacetamide exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide have shown activity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective cytotoxicity .
- Anticonvulsant Activity : Preliminary studies suggest that compounds related to this structure possess anticonvulsant properties, potentially offering therapeutic benefits in epilepsy treatment .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Anticancer Studies : A study evaluated the cytotoxic effects of N-(4-(4-fluorophenyl)thiazol-2-yl)amide derivatives against Xanthomonas oryzae pv. oryzae, showing promising results in disrupting bacterial cell membranes . This suggests potential applications in both antibacterial and anticancer therapies.
- Neuropharmacology : Research on related piperazine derivatives has shown efficacy in reducing seizure activity in animal models, indicating that structural modifications can enhance anticonvulsant properties .
- Mechanistic Insights : Scanning electron microscopy (SEM) studies demonstrated that certain derivatives could induce significant morphological changes in treated cells, indicating their potential as effective therapeutic agents .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of compounds similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide have been synthesized and evaluated for anticonvulsant activity. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant effects in animal models of epilepsy, suggesting potential for treating seizure disorders .
Anticancer Properties
The compound's structural characteristics may also contribute to anticancer activities. Compounds with similar piperazine and sulfonamide moieties have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The incorporation of arylsulfonamide and piperazine groups is believed to enhance acetylcholinesterase (AChE) inhibition, which is crucial for increasing acetylcholine levels in the brain .
Mechanistic Insights
The compound's efficacy is largely attributed to its ability to modulate neurotransmitter systems and inflammatory pathways. For example, compounds that share similar structural motifs have been documented as antagonists of the Chemokine Receptor 1 (CCR1), which plays a significant role in inflammatory diseases . This suggests that this compound may also exhibit anti-inflammatory properties.
Epilepsy Treatment
A case study involving the synthesis of N-(2-(4-benzylpiperazin-1-yl)sulfonyl)ethyl derivatives revealed their potential as anticonvulsants through rigorous testing in rodent models, demonstrating a reduction in seizure frequency and severity .
Alzheimer's Disease Models
In another study focusing on Alzheimer's disease, compounds similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide were tested for their ability to inhibit AChE activity, showing promising results that suggest improved cognitive function in treated animals .
Comparison with Similar Compounds
N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide Hydrochloride (CAS 1189656-20-9)
- Structural Differences :
- Piperazine Substituent : Methoxyphenyl sulfonyl vs. benzyl sulfonyl in the target compound.
- Acetamide Core : 2,2-Diphenylacetamide vs. 2-phenylacetamide.
- The diphenylacetamide increases steric bulk and lipophilicity (higher molecular weight: 530.1 vs. ~470–500 estimated for the target), which may influence blood-brain barrier penetration or receptor binding .
Sch225336 (CB2-Selective Bis-Sulfone)
- Structural Differences :
- Contains dual sulfonyl groups and a methoxy-phenyl moiety.
- Lacks the piperazine and phenylacetamide core.
- Implications: Sch225336’s bis-sulfone structure confers high selectivity for cannabinoid receptor CB2, suggesting the target compound’s mono-sulfonyl group may prioritize different receptor interactions (e.g., serotonin or sigma receptors) .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Differences :
- Nitro and chloro substituents on the phenyl ring.
- Methylsulfonyl group instead of a piperazine-linked sulfonyl ethyl chain.
- Implications :
Physicochemical Properties (Inferred)
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Likely LogP |
|---|---|---|---|---|
| Target Compound | C21H26ClN3O3S | ~476 | Benzylpiperazine, phenylacetamide | ~2.5–3.0 |
| CAS 1189656-20-9 | C27H32ClN3O4S | 530.1 | Methoxyphenyl, diphenylacetamide | ~4.0–4.5 |
| N-(4-Chloro-2-nitrophenyl)-...acetamide | C9H9ClN2O5S | 292.7 | Chloro, nitro, methylsulfonyl | ~1.5–2.0 |
- Key Observations :
- The target compound balances moderate lipophilicity (suitable for oral bioavailability) with polar sulfonyl and piperazine groups.
- Fluorinated analogs (e.g., in ) exhibit higher environmental persistence due to C-F bonds, whereas the target’s benzyl group may reduce regulatory concerns .
Q & A
Q. Methodological Answer :
- Handling Protocols :
- Storage Conditions :
Advanced: What analytical techniques are most effective for characterizing structural integrity and purity?
Q. Methodological Answer :
- Structural Confirmation :
- Purity Assessment :
Advanced: How can computational methods optimize synthesis pathways or predict reactivity?
Q. Methodological Answer :
- Quantum Chemical Calculations :
- Use density functional theory (DFT) to model transition states and identify energy barriers for sulfonation or amide coupling steps .
- Predict regioselectivity of piperazine substitutions using Fukui indices or electrostatic potential maps .
- Experimental Validation :
- Compare computed reaction pathways with kinetic data (e.g., Arrhenius plots) to refine computational models .
- Apply high-throughput screening to test predicted optimal conditions (e.g., solvent/base combinations) .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Q. Methodological Answer :
- Root-Cause Analysis :
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce inter-lab variability .
- Solvent Effects : Compare activity in DMSO vs. aqueous buffers to assess solubility-driven artifacts .
- Meta-Analysis :
- Apply multivariate statistics (e.g., PCA) to isolate variables (e.g., concentration, pH) influencing IC values .
- Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Advanced: How to design experiments for pharmacokinetic (PK) properties with minimal in vivo testing?
Q. Methodological Answer :
- In Vitro Models :
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes to estimate hepatic clearance rates .
- Computational ADME :
- Apply QSAR models to predict logP, plasma protein binding, and CYP450 interactions .
- Validate with in silico docking (e.g., AutoDock Vina) against albumin or cytochrome targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
